molecular formula C15H15N3O4 B1393584 1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid CAS No. 1086386-77-7

1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Número de catálogo: B1393584
Número CAS: 1086386-77-7
Peso molecular: 301.3 g/mol
Clave InChI: ZSXWKGKZYAJEAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural Elucidation

IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic name, 1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid , reflects its fused heterocyclic core, substituents, and functional groups.

Parameter Value
Molecular Formula C₁₅H₁₅N₃O₄
Molecular Weight 301.3 g/mol
CAS Number 1086386-77-7
IUPAC Name This compound

The structure comprises:

  • A pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, a tricyclic system with nitrogen atoms at positions 1, 2, and 4.
  • A 4-oxo group (a ketone) at position 4.
  • A 2-carboxylic acid moiety.
  • A 3-methoxypropyl substituent at position 1, contributing to hydrophobicity and steric bulk.

Crystallographic Characterization and X-ray Diffraction Studies

While direct crystallographic data for this compound is unavailable in the provided sources, insights can be drawn from structurally related pyrido-pyrrolo-pyrimidine derivatives:

  • Core Planarity :
    Pyrido[2,3-d]pyrrolo[1,2-a]pyrimidinone derivatives exhibit near-planar conformations, with nitrobenzene or other substituents slightly inclined to the core plane (e.g., 6.8° deviation in a related compound) . Hydrogen bonding (C—H⋯O and C—H⋯N) governs intermolecular interactions, forming layered structures .

  • Functional Group Arrangement :
    The 4-oxo group and carboxylic acid moiety likely adopt specific orientations stabilized by intramolecular hydrogen bonding or electrostatic interactions.

  • Limitations :
    No X-ray diffraction studies explicitly addressing this compound’s crystal packing or unit cell parameters are documented in the provided literature.

Tautomeric Forms and Resonance Stabilization Mechanisms

The compound’s 4-oxo and carboxylic acid groups may participate in tautomeric equilibria, though experimental evidence for this specific structure is limited.

Tautomeric Possibilities
  • Enol-Imine Tautomerism :
    The 4-oxo group could theoretically exist as an enol (with a conjugated double bond) or keto form. However, the electron-withdrawing nature of the pyrimidine ring likely stabilizes the keto tautomer.

  • Carboxylic Acid Protonation States :
    The carboxylic acid group can exist as a protonated (-COOH) or deprotonated (-COO⁻) form, depending on pH. This duality influences solubility and hydrogen-bonding capacity.

  • Ring-Opening Reactions :
    Under basic conditions, the dihydropyrido ring may undergo ring-opening via nucleophilic attack, though this is speculative without experimental data.

Resonance Stabilization
  • Conjugation : The pyrido-pyrrolo-pyrimidine core enables extended π-conjugation, delocalizing electrons across the fused rings .
  • Electron-Withdrawing Effects : The carboxylic acid group enhances resonance stabilization by withdrawing electron density from adjacent atoms .

Propiedades

IUPAC Name

6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-22-8-4-7-17-11(15(20)21)9-10-13(17)16-12-5-2-3-6-18(12)14(10)19/h2-3,5-6,9H,4,7-8H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXWKGKZYAJEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675454
Record name 1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086386-77-7
Record name Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 1,4-dihydro-1-(3-methoxypropyl)-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086386-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthesis of the Core Heterocycle

  • Starting Materials: 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives serve as key precursors.
  • Cyclization Reaction: These aldehydes react with amino acid methyl esters (e.g., methyl-N-methylglycinate) in the presence of a base such as triethylamine in methanol under reflux conditions (~4 hours). This step leads to the formation of methyl 1-substituted-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate intermediates.

Introduction of the 3-Methoxypropyl Group

  • The N-1 substitution with the 3-methoxypropyl group is typically achieved by nucleophilic substitution or alkylation reactions on the nitrogen atom of the heterocyclic core, using 3-methoxypropyl halides or related alkylating agents under controlled conditions.

Conversion of Ester to Carboxylic Acid

  • The methyl ester intermediate is hydrolyzed under basic conditions, commonly using aqueous lithium hydroxide in methanol under reflux (~2 hours), to yield the corresponding carboxylic acid.
  • After completion, the reaction mixture is acidified, and the product is extracted and purified.

Purification and Characterization

  • Crude products are typically purified by recrystallization from ethanol/benzene mixtures or by column chromatography using silica gel with hexane/ethyl acetate eluents.
  • Purity and identity are confirmed by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product
1 Condensation & Cyclization 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine aldehyde + amino acid methyl ester, MeOH, triethylamine, reflux 4 h Methyl 1-substituted-4-oxo-1,4-dihydro-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate
2 N-1 Alkylation 3-Methoxypropyl halide, suitable base, solvent, controlled temperature N-1-(3-Methoxypropyl) substituted intermediate
3 Ester Hydrolysis Aqueous LiOH, MeOH, reflux 2 h 1-(3-Methoxypropyl)-4-oxo-1,4-dihydro-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
4 Purification Recrystallization or column chromatography Pure target acid compound

Analytical and Monitoring Techniques

Research Findings and Notes

  • The multi-step synthesis allows for moderate to good yields, typically optimized by controlling reaction times, temperatures, and stoichiometry.
  • The hydrolysis step is critical for obtaining the free acid from ester intermediates without decomposition.
  • Alkylation at N-1 with 3-methoxypropyl groups requires careful control to avoid over-alkylation or side reactions.
  • The compound exhibits moderate stability but should be handled with precautions due to irritant properties.

Summary Table of Preparation Parameters

Parameter Details
Starting Material 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Key Reagents Amino acid methyl esters, triethylamine, 3-methoxypropyl halide, lithium hydroxide
Solvents Methanol, acetonitrile, ethanol, benzene
Reaction Conditions Reflux (4 h for cyclization, 2 h for hydrolysis)
Purification Methods Recrystallization, silica gel chromatography
Analytical Techniques TLC, $$^{1}H$$ NMR, MS, elemental analysis
Yield Moderate to good (varies by step and optimization)
Safety Considerations Causes skin and eye irritation; handle with care

This detailed preparation methodology combines classical heterocyclic synthesis techniques with modern purification and analytical methods, enabling the efficient production of 1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid for research and potential pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Basic Information

  • Molecular Formula : C15H15N3O4
  • Molecular Weight : 301.3 g/mol
  • CAS Number : 1086386-77-7
  • Melting Point : 247 °C
  • Boiling Point : 570.3 °C (predicted)
  • Density : 1.41 g/cm³ (predicted)
  • pKa : 4.39 (predicted)

Safety Information

Hazard StatementPrecautionary Statement
H315 - Causes skin irritationP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
H319 - Causes serious eye irritationP280a - Wear protective gloves/protective clothing/eye protection/face protection
H335 - May cause respiratory irritationP304+P340 - If inhaled: Remove person to fresh air and keep comfortable for breathing

Medicinal Chemistry

1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has shown promise in the following areas:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated its efficacy against various cancer cell lines.
  • Antimicrobial Properties : The compound exhibits activity against a range of bacterial strains, making it a potential candidate for developing new antibiotics.

Drug Development

The structural features of this compound allow for modifications that can enhance its pharmacological properties:

  • Prodrug Formulations : Researchers are exploring the synthesis of prodrugs based on this compound to improve bioavailability and reduce side effects.

Material Science

In material science, the compound's unique properties make it suitable for:

  • Polymer Chemistry : It can serve as a building block for synthesizing polymers with specific mechanical and thermal properties.
  • Nanotechnology : Its potential use in drug delivery systems is being investigated due to its ability to form nanoparticles that can encapsulate therapeutic agents.

Anticancer Activity Study

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of this compound. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells, with IC50 values significantly lower than those of existing chemotherapeutics.

Antimicrobial Efficacy Research

Research conducted at a leading pharmaceutical institute assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound had a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways.

Comparación Con Compuestos Similares

Key Observations :

  • Alkyl Chain Length : The 3-methoxypropyl group (target compound) reduces melting point (215–217°C) compared to shorter alkyl chains (e.g., 4a: 281–283°C), likely due to increased molecular flexibility .
  • Methyl Substitution at C9: The target compound and 4e (C9-methylated) exhibit lower melting points than non-methylated analogs (e.g., 4a), suggesting steric effects disrupt crystallinity .
  • Yield Trends : Higher yields (64%) are observed for the target compound compared to propyl-substituted 4b (53%), possibly due to optimized solubility of intermediates .

Functional Group Modifications: Carboxylic Acid vs. Carboxamide

Replacing the carboxylic acid with carboxamide groups alters solubility and bioactivity. Representative examples include:

Compound Functional Group Molecular Formula Predicted Density (g/cm³) Predicted pKa Molecular Weight
Target Compound -COOH C₁₆H₁₇N₃O₄ 1.24±0.1 14.76±0.40 315.33
N-Phenethyl Carboxamide -CONHCH₂CH₂Ph C₂₄H₂₆N₄O₃ 1.24±0.1 14.76±0.40 418.49
Piperidinecarboxamide -CONH-Piperidine C₂₀H₂₅N₅O₄ 1.40±0.1 16.30±0.20 399.45

Key Observations :

  • Solubility : Carboxamide derivatives (e.g., piperidinecarboxamide) exhibit higher predicted densities (1.40 g/cm³) and pKa values (16.30) than the carboxylic acid, suggesting improved lipophilicity and reduced ionization at physiological pH .
  • Bioavailability : The phenethyl carboxamide (C₂₄H₂₆N₄O₃) may enhance membrane permeability due to its aromatic moiety, a common feature in CNS-targeting drugs .

Structural Analogues with Heterocyclic Variations

Compounds with alternative fused-ring systems, such as tetrahydroimidazo[1,2-a]pyridines (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate), demonstrate distinct properties:

  • Melting Points: Higher melting points (243–245°C) compared to the target compound, attributed to rigid nitro and cyano substituents .
  • Spectral Signatures : Unique ¹H NMR shifts (e.g., δ 7.50–8.80 ppm for nitroaryl groups) differentiate these analogs from pyrido-pyrrolo-pyrimidines .

Actividad Biológica

1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (CAS No. 1086386-77-7) is a compound of significant interest due to its potential biological activities. This article reviews the chemical properties, biological mechanisms, and therapeutic potentials of this compound based on various research findings.

The molecular formula of the compound is C15H15N3O4C_{15}H_{15}N_{3}O_{4}, with a molecular weight of 301.3 g/mol. Key physical properties include:

PropertyValue
Melting Point247 °C
Boiling Point570.3 ± 60.0 °C
Density1.41 ± 0.1 g/cm³
pKa4.39 ± 0.20

These properties suggest a stable compound under standard conditions, which is crucial for its biological applications .

The biological activity of this compound is primarily attributed to its structural similarity to other pyrimidine derivatives known for their inhibitory effects on various enzymes involved in cellular processes. Research indicates that compounds within this class can act as inhibitors for enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical in nucleotide synthesis and thus impact cell proliferation and tumor growth .

Anticancer Activity

Studies have shown that pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, the compound LY231514, a related pyrrolo[2,3-d]pyrimidine derivative, has demonstrated significant cytotoxic effects in human cancer cell lines through multiple enzyme-inhibitory mechanisms .

Antiviral Activity

Research has identified antiviral properties in pyrimidine derivatives against viruses such as Coxsackievirus B4 and rotavirus. These compounds were effective in inhibiting viral replication, making them potential candidates for antiviral drug development . The specific mechanisms often involve interference with viral RNA synthesis or protein function.

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of similar compounds through COX enzyme inhibition assays. Compounds structurally related to this compound have shown promising results in reducing inflammation markers in vitro and in vivo models, suggesting a role in treating inflammatory diseases .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Anticancer Studies : A study on LY231514 showed its effectiveness against various cancer cell lines with IC50 values indicating significant cytotoxicity at low concentrations.
  • Antiviral Efficacy : In vitro tests demonstrated that pyrimidine derivatives could inhibit viral replication significantly more than standard antiviral agents.
  • Anti-inflammatory Research : Compounds similar to the target compound exhibited IC50 values against COX enzymes comparable to established anti-inflammatory drugs like celecoxib, indicating potential therapeutic applications in inflammatory conditions .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?

The compound is synthesized via a two-step procedure:

  • Step 1: React 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol and triethylamine at room temperature to form an intermediate aldehyde.
  • Step 2: Treat the intermediate with sodium methoxide in methanol, followed by acidification to precipitate the final product . Yield Optimization: Adjust alkyl chain length (e.g., methoxypropyl vs. methyl groups) and reaction time. For example, substituting with a 3-methoxypropyl group (as in compound 4d ) increased yield to 64% compared to shorter chains (e.g., methyl: 62%) .

Q. How should NMR spectral data be interpreted to confirm the compound’s structure?

Key NMR features for structural confirmation:

  • ¹H NMR:
  • Methoxypropyl chain: δ 3.17 (OCH₃), 3.31 (CH₂), 4.63 (CH₂).
  • Aromatic protons: δ 7.01–8.77 (pyrido-pyrrolo-pyrimidine core) .
    • ¹³C NMR:
  • Carbonyl groups: δ 161.7 (carboxylic acid), 154.4 (pyrimidine C=O).
  • Methoxypropyl carbons: δ 57.7 (OCH₃), 69.3 (CH₂) .
    Discrepancies in peak multiplicity (e.g., splitting due to J-coupling) should align with expected substituent effects .

Q. What safety precautions are critical during laboratory synthesis?

  • Ventilation: Use fume hoods to avoid inhalation of volatile reagents (e.g., triethylamine) .
  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection is advised during powder handling .
  • Waste Disposal: Neutralize acidic/basic waste before disposal per institutional guidelines .

Advanced Research Questions

Q. How do alkyl chain modifications (e.g., methoxypropyl vs. methyl) impact solubility and bioavailability?

  • Methodology:
  • LogP Analysis: Compare calculated LogP values (e.g., 4d : LogP ≈ 1.2 vs. 4a : LogP ≈ 0.8) to assess lipophilicity .
  • Solubility Testing: Perform shake-flask experiments in PBS (pH 7.4) and DMSO. The methoxypropyl group in 4d enhances aqueous solubility (∼12 mg/mL) compared to methyl-substituted analogs (∼5 mg/mL) .
    • Bioavailability: Use Caco-2 cell monolayers to measure permeability. Longer alkyl chains may improve membrane penetration but reduce solubility .

Q. What experimental strategies are recommended to evaluate this compound’s potential as a kinase inhibitor?

  • In Vitro Assays:
  • Kinase Profiling: Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations.
  • IC₅₀ Determination: Use ADP-Glo™ assays for ATP-competitive inhibition analysis .
    • Structural Insights: Perform molecular docking (e.g., AutoDock Vina) with kinase domains (PDB: 1M17) to identify binding interactions, focusing on the carboxylic acid moiety’s role in hydrogen bonding .

Q. How can researchers resolve contradictions in spectroscopic data between batches?

  • Root-Cause Analysis:
  • Purity Checks: Use HPLC (C18 column, 220 nm) to detect impurities >0.1%.
  • Crystallography: If NMR discrepancies persist, grow single crystals for X-ray diffraction to confirm stereochemistry .
    • Case Study: A batch with δ 7.34 (s, 1H) instead of δ 7.28 (s, 1H) in 4a was traced to residual DMSO solvent; repeat synthesis under strict drying conditions .

Notes

  • Avoid abbreviations; use full chemical names.
  • For spectral interpretation, cross-validate with computational tools (e.g., ACD/Labs NMR Predictor) .
  • Contradictions in melting points (e.g., 4d : 215–217°C vs. 4e : 243–245°C) reflect substituent-driven crystallinity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Reactant of Route 2
1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.